Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate
Description
Structural Characterization
Molecular Topology and Stereochemical Configuration
The compound features a pyrrolo[3,4-b]pyrrole core—a bicyclic system formed by two pyrrole rings fused at the 3,4-positions. Key substituents include:
- Tert-butyl carbamate group at the 1-position, introduced via a carbamate linkage (O-C(=O)-N).
- Benzyl group at the 5-position, contributing aromatic character and steric bulk.
- Ketone group at the 3-position, enhancing electrophilicity and hydrogen-bonding capacity.
The bicyclic structure adopts a chair-like conformation , with the bridgehead nitrogen atoms (N1 and N2) adopting tetrahedral geometry. The tert-butyl group occupies an equatorial position to minimize steric hindrance, while the benzyl substituent adopts a pseudoaxial orientation to avoid torsional strain.
| Substituent Position | Functional Group | Role |
|---|---|---|
| 1 | tert-butyl carbamate | Solubility modulation |
| 3 | Ketone | Reactivity site |
| 5 | Benzyl | Steric/electronic influence |
Spectroscopic Identification Strategies
Nuclear Magnetic Resonance (NMR)
- 1H NMR :
- Tert-butyl : Singlet at δ 1.48 ppm (9H, C(C)(C)₃).
- Benzyl : Aromatic protons at δ 7.28–7.47 ppm (m, 5H).
- Bridgehead protons : Split into multiplets due to vicinal coupling (δ 3.54–4.02 ppm).
- Ketone-proximal protons : Deshielded signals at δ 2.34–2.60 ppm.
- 13C NMR :
- Carbamate carbonyl : δ 154.7 ppm.
- Ketone carbonyl : δ 208.5 ppm.
- Aromatic carbons : δ 128.1–131.5 ppm.
Infrared (IR) Spectroscopy
- C=O stretching : Strong absorption at ~1720 cm⁻¹ (carbamate) and ~1675 cm⁻¹ (ketone).
- N–H bending : Absent due to tertiary amine structure.
- C–O–C stretching : Weak signal near 1250 cm⁻¹ (carbamate).
Mass Spectrometry (MS)
- Molecular ion peak : m/z 316.4 [M+H]⁺.
- Fragmentation patterns :
- Loss of tert-butyl group (C₄H₉⁺, m/z 57) → m/z 259.4.
- Cleavage of benzyl group (C₇H₇⁺, m/z 91) → m/z 225.4.
Comparative Analysis with Related Pyrrolo[3,4-b]pyrrole Derivatives
The compound shares structural motifs with other pyrrolo[3,4-b]pyrrole derivatives but exhibits distinct electronic and steric profiles:
| Compound | Substituents | Key Differences |
|---|---|---|
| Octahydropyrrolo[3,4-b]pyrrole | None | Lacks carbamate, benzyl, and ketone |
| tert-Butyl 5-benzyl-3-oxo-... | tert-butyl, benzyl, ketone | Enhanced solubility; reactive ketone |
| 5-Benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione | Benzyl, two ketones | Reduced flexibility; increased rigidity |
Reactivity : The 3-oxo group enables nucleophilic attack, unlike non-oxo analogs. The tert-butyl carbamate protects the amine, preventing unintended side reactions.
X-ray Crystallographic Studies and Conformational Dynamics
While no direct crystallographic data exists for this compound, structural analogs (e.g., spiroindolinones in source 7) reveal:
- Packing motifs : Antiparallel π-stacking between benzyl groups.
- Hydrogen bonding : Carbonyl oxygens act as acceptors for weak C–H bonds.
- Conformational flexibility : The bicyclic core restricts rotation, but the benzyl group exhibits free rotation.
Theoretical modeling predicts:
- Dihedral angles : Bridgehead N–C–C–N angles near 120°, optimizing conjugation.
- Steric clashes : Minimal between tert-butyl and benzyl groups due to spatial separation.
Properties
IUPAC Name |
tert-butyl 5-benzyl-3-oxo-3a,4,6,6a-tetrahydro-2H-pyrrolo[3,4-b]pyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-12-16(21)14-10-19(11-15(14)20)9-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUEYPUSKJQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate is being investigated for its potential therapeutic properties. The compound's structure suggests that it may interact with biological targets involved in various diseases.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. Its ability to inhibit specific pathways involved in cancer cell proliferation has been documented in several studies. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could enhance its effectiveness in neurological applications.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the synthesis of various derivatives that can be tailored for specific applications.
Synthesis of Complex Molecules
This compound can be utilized in multi-step synthetic routes to produce complex organic molecules. Its reactivity can be harnessed to create new compounds with desired pharmacological properties.
Heterocyclic Compound Formation
This compound is also valuable in the formation of heterocyclic compounds, which are essential in drug discovery and development. The incorporation of this compound into larger frameworks can lead to the development of novel pharmaceuticals.
Material Science
In addition to its applications in medicinal chemistry and organic synthesis, this compound is being explored for its potential use in material science.
Polymerization Studies
The compound's structural features make it a candidate for polymerization studies, where it could be used to develop new materials with enhanced properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B | Neuroprotective Effects | Showed potential to protect neuronal cells from oxidative stress-induced damage. |
| Study C | Synthetic Applications | Successfully used as a precursor for synthesizing complex heterocycles with bioactive properties. |
Mechanism of Action
The mechanism by which tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclic Core : The octahydropyrrolo[3,4-b]pyrrole scaffold provides conformational rigidity, enhancing binding specificity in biological targets.
- Benzyl Substituent : Enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.
- tert-Butyl Carbamate : A protective group that improves solubility during synthetic steps and stabilizes the molecule against premature degradation.
Structural and Functional Group Comparisons
Compound A: tert-Butyl (3aS,6aS)-5-benzyl-hexahydropyrrolo[3,4-b]pyrrole-1-carboxylate (CAS: 1821236-73-0)
- Core Structure : Hexahydropyrrolo[3,4-b]pyrrole (less saturated than the target compound).
- Functional Groups : Lacks the 3-oxo group; includes stereochemical specificity (3aS,6aS).
- Molecular Formula : C₁₈H₂₆N₂O₂ vs. the target compound’s inferred formula C₁₈H₂₄N₂O₃.
- Implications: Reduced polarity and reactivity due to the absence of the ketone. Potential differences in biological activity due to altered hydrogen-bonding capacity.
Compound B: tert-Butyl N-{3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}carbamate
- Core Structure: Monocyclic pyrrolidine (simpler, less rigid than the bicyclic system).
- Functional Groups : 4-Fluorobenzyl substituent; carbamate group.
- Implications :
- Lower conformational rigidity may reduce binding specificity.
- Fluorine substituent enhances electronegativity and metabolic stability compared to the benzyl group in the target compound.
Key Observations :
- The target compound’s 3-oxo group may contribute to its higher acute toxicity compared to non-oxygenated analogs like Compound A.
- Compound B’s discontinuation could reflect synthesis challenges or uncharacterized hazards.
Biological Activity
Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate (CAS: 2227206-12-2) is a compound of significant interest due to its potential biological activities. This article examines its chemical properties, synthesis, and biological effects based on available research and data.
- Molecular Formula: C18H24N2O3
- Molecular Weight: 316.4 g/mol
- IUPAC Name: tert-butyl 5-benzyl-3-oxohexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Purity: ≥97% .
Synthesis
The synthesis of this compound typically involves multi-step reactions that include cyclization processes. While specific synthetic routes are not detailed in the search results, the compound is derived from pyrrole derivatives, which are known for their diverse reactivity and utility in organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole have shown antimicrobial activity against various pathogens. The structural features of the compound suggest potential interactions with microbial cell membranes or enzymatic pathways essential for microbial survival .
Neuroprotective Effects
There is emerging evidence that certain pyrrole derivatives may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier and interact with neurotransmitter systems could be a focal point for future research .
Study on Antimicrobial Activity
A study investigating the antimicrobial efficacy of pyrrole derivatives found that compounds with similar structures to tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Anticancer Research
In a comparative analysis of various pyrrole derivatives, one study highlighted that certain modifications at the benzyl position enhanced anticancer activity against breast cancer cell lines. Although direct studies on tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole were not available, structural analogs showed promising results in reducing cell viability .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-certified P95 respirators for low-concentration exposures or OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher risks. Ensure fit-testing and compliance with OSHA/CEN standards .
- Body Protection : Wear chemically resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Base selection on hazard assessments (e.g., concentration, duration) .
- Ventilation : Conduct experiments in fume hoods with ≥100 ft/min face velocity to minimize aerosol exposure .
- Data Table :
| Exposure Scenario | Recommended PPE | Standard Reference |
|---|---|---|
| Low aerosol levels | P95 respirator, nitrile gloves | NIOSH 42 CFR 84 |
| High-risk synthesis | ABEK-P2 respirator, Tyvek suit | EN 143:2001 |
Q. How should researchers determine appropriate storage conditions given limited stability data?
- Methodological Answer :
- Baseline Conditions : Store in airtight containers at 2–8°C (based on SDS recommendations), avoiding moisture and incompatible materials (e.g., strong oxidizers) .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring to assess thermal and hydrolytic stability .
Advanced Research Questions
Q. How can researchers address data gaps in toxicological profiles (e.g., reproductive toxicity, organ-specific effects)?
- Methodological Answer :
- In Vitro Assays : Use zebrafish embryo models (FET test) or placental cell lines (e.g., BeWo) to screen for developmental toxicity .
- In Vivo Studies : Conduct OECD 407-compliant 28-day repeat-dose toxicity tests in rodents, focusing on liver/kidney histopathology and hormonal endpoints .
- Data Integration : Cross-reference with structurally analogous pyrrolidine derivatives to predict metabolic pathways (e.g., cytochrome P450 interactions) .
Q. What are best practices for ecological risk assessment when disposing of this compound?
- Methodological Answer :
-
Biodegradation Studies : Use OECD 301F respirometry to measure biological oxygen demand (BOD) and identify persistent metabolites .
-
Soil Mobility : Apply column leaching tests (EPA 1314) to assess adsorption coefficients (Kd) and potential groundwater contamination .
-
Disposal Protocols : Partner with licensed waste management services for incineration (≥1200°C) to minimize hazardous byproducts (e.g., NOx, HBr) .
- Data Table :
| Parameter | Test Method | Key Metric |
|---|---|---|
| Biodegradability | OECD 301F | BOD28 ≥60% for "readily biodegradable" |
| Soil Adsorption | EPA 1314 | Kd <10 mL/g indicates high mobility |
Q. How to resolve contradictions between experimental data and computational predictions for reactivity?
- Methodological Answer :
- Replication : Repeat syntheses under inert atmospheres (N2/Ar) to rule out oxidation artifacts .
- Spectroscopic Validation : Use X-ray crystallography (as in Acta Crystallographica studies ) or 2D NMR (HSQC, HMBC) to confirm stereochemistry and intermediate structures.
- Computational Refinement : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) using experimentally derived crystallographic coordinates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
